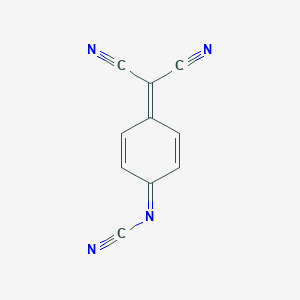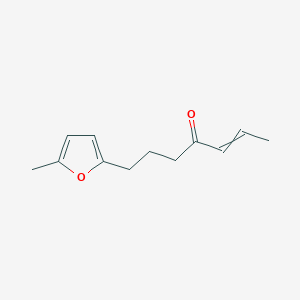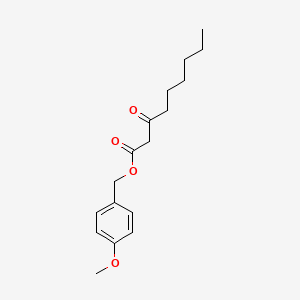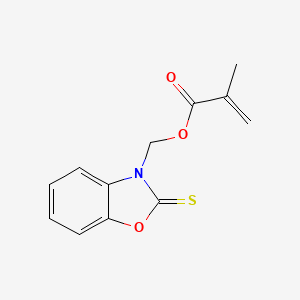
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfanylidene group and a methylprop-2-enoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which facilitates the formation of the benzoxazole ring . The reaction conditions are mild and can tolerate various substituents such as methyl, chloro, bromo, nitro, and methoxy groups on the 2-aminophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for synthesizing benzoxazoles .
化学反応の分析
Types of Reactions
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and the methylprop-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.
科学的研究の応用
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoxazole ring can interact with aromatic residues in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog without the sulfanylidene and methylprop-2-enoate groups.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
118590-09-3 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC名 |
(2-sulfanylidene-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H11NO3S/c1-8(2)11(14)15-7-13-9-5-3-4-6-10(9)16-12(13)17/h3-6H,1,7H2,2H3 |
InChIキー |
UZZISSKLJABBDF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
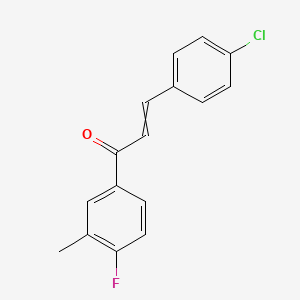
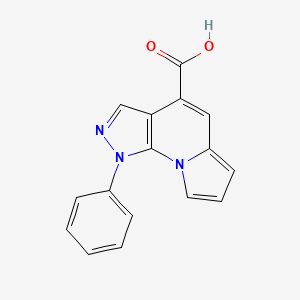

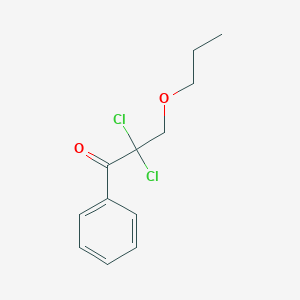
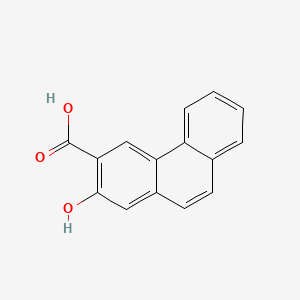
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
